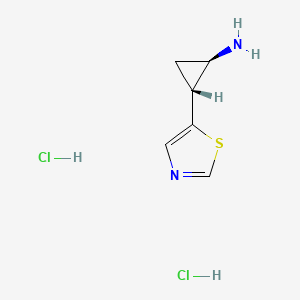![molecular formula C7H8INO B6608883 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile CAS No. 2866322-47-4](/img/structure/B6608883.png)
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(iodomethyl)-2-oxabicyclo[211]hexane-3-carbonitrile is a compound belonging to the class of bicyclic structuresThe bicyclo[2.1.1]hexane scaffold, in particular, has gained attention due to its rigidity and ability to serve as a bioisostere for phenyl rings in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be further functionalized to introduce the iodomethyl and carbonitrile groups. The use of photochemistry allows for the efficient formation of the bicyclic core, which can be readily derivatized with various substituents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the photochemical [2+2] cycloaddition process. This would require specialized equipment and glassware to handle the mercury lamp and ensure the reaction proceeds efficiently. Additionally, the process would need to be optimized to minimize the use of toxic reagents and improve the overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s rigid bicyclic structure makes it a valuable scaffold for drug design.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s stability and rigidity make it suitable for use in the development of new materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Another rigid bicyclic structure used as a bioisostere for phenyl rings.
Bicyclo[2.2.1]heptane: A bicyclic compound with a different ring size and geometry, offering distinct chemical properties.
Uniqueness
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile is unique due to its specific combination of functional groups and the bicyclic scaffold. This combination provides a balance of rigidity and reactivity, making it a valuable compound for various applications in chemistry and biology .
Eigenschaften
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-4-7-1-5(2-7)6(3-9)10-7/h5-6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFDOYLQFUFYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2C#N)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

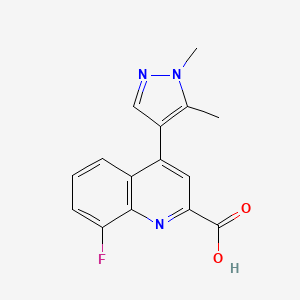

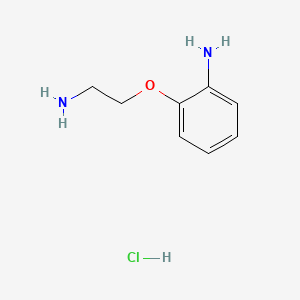
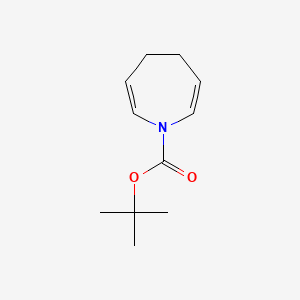
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)

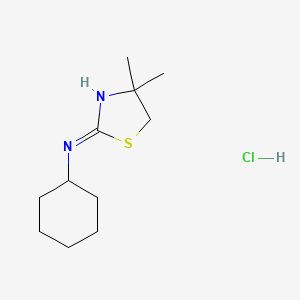

![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
